4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
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Overview
Description
4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a bromine atom, a methyl group, and a bicyclic oxabicyclohexane moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazones with brominated ketones under controlled conditions . Industrial production methods may involve the use of palladium-catalyzed coupling reactions to introduce the bromine atom efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole stands out due to its unique bicyclic oxabicyclohexane moiety. Similar compounds include:
4-Bromopyrazole: Lacks the bicyclic structure but shares the bromine-substituted pyrazole core.
1-Methylpyrazole: Similar in structure but without the bromine atom and bicyclic moiety.
These structural differences contribute to variations in reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H13BrN2O |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-(3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole |
InChI |
InChI=1S/C10H13BrN2O/c1-6-3-8-10(4-6,14-8)9-7(11)5-12-13(9)2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
BQXLLKVJJKJYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C1)(O2)C3=C(C=NN3C)Br |
Origin of Product |
United States |
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